Patamostat

Descripción

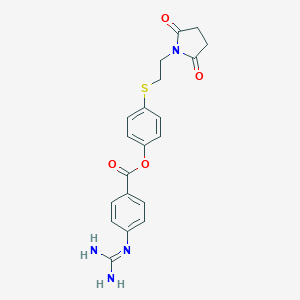

Structure

3D Structure

Propiedades

IUPAC Name |

[4-[2-(2,5-dioxopyrrolidin-1-yl)ethylsulfanyl]phenyl] 4-(diaminomethylideneamino)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N4O4S/c21-20(22)23-14-3-1-13(2-4-14)19(27)28-15-5-7-16(8-6-15)29-12-11-24-17(25)9-10-18(24)26/h1-8H,9-12H2,(H4,21,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILRQPCQIFIURTG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)CCSC2=CC=C(C=C2)OC(=O)C3=CC=C(C=C3)N=C(N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N4O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90150785 | |

| Record name | Patamostat | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90150785 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

412.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

114568-26-2 | |

| Record name | Patamostat [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0114568262 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Patamostat | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90150785 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PATAMOSTAT | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2T7W4EA51W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Novel Targeted Therapies in Pancreatic Cancer: A Focus on Serine Protease and Histone Deacetylase Inhibitors

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Information on "Patamostat" is limited in publicly available scientific literature. This guide provides available details on Patamostat and presents a comprehensive overview of "Upamostat," a closely related serine protease inhibitor with more extensive data in pancreatic cancer, and "Pracinostat," a histone deacetylase inhibitor, as examples of targeted therapeutic strategies.

Introduction to Targeted Therapies in Pancreatic Cancer

Pancreatic ductal adenocarcinoma (PDAC) remains one of the most lethal malignancies due to its aggressive nature, late diagnosis, and profound resistance to conventional therapies. The complex tumor microenvironment and the intricate signaling networks within pancreatic cancer cells necessitate the development of targeted therapeutic agents. This guide delves into the mechanism of action of emerging targeted drugs, with a specific focus on serine protease and histone deacetylase inhibitors.

Patamostat: A Serine Protease Inhibitor

Patamostat is identified as a potent and selective small molecule serine protease inhibitor.[1] While its specific development status and detailed mechanism of action in pancreatic cancer are not extensively documented in public sources, its classification as a serine protease inhibitor suggests a potential role in targeting pathways involved in tumor invasion and metastasis, similar to other drugs in its class.

Upamostat: A Urokinase Plasminogen Activator (uPA) System Inhibitor

Upamostat (WX-671) is an orally bioavailable prodrug of the active serine protease inhibitor WX-UK1.[2][3][4] It primarily targets the urokinase plasminogen activator (uPA) system, which is critically involved in tumor invasion and metastasis.[4][5]

Mechanism of Action

The uPA system plays a pivotal role in the degradation of the extracellular matrix (ECM), a key step in cancer cell invasion and metastasis. The proposed mechanism of action for Upamostat in pancreatic cancer involves the following steps:

-

Oral Administration and Conversion: Upamostat is administered orally as a prodrug and is subsequently converted to its active form, WX-UK1.[4]

-

Inhibition of uPA: WX-UK1 inhibits the enzymatic activity of urokinase-type plasminogen activator (uPA).[4][6]

-

Prevention of Plasminogen Activation: By inhibiting uPA, WX-UK1 prevents the conversion of plasminogen to plasmin.

-

Inhibition of ECM Degradation: The reduction in plasmin levels leads to decreased degradation of ECM components, such as fibronectin and laminin.

-

Suppression of Invasion and Metastasis: By preventing ECM breakdown, Upamostat ultimately inhibits the invasion of pancreatic cancer cells into surrounding tissues and their metastatic spread.

Signaling Pathway

The signaling pathway affected by Upamostat is centered on the inhibition of the uPA cascade.

Caption: Upamostat inhibits uPA, preventing plasmin-mediated ECM degradation.

Preclinical and Clinical Data

Preclinical studies have indicated the efficacy of WX-UK1 in reducing tumor growth and metastasis in animal models.[5] A Phase I clinical trial of Upamostat in combination with gemcitabine for locally advanced unresectable or metastatic pancreatic cancer has provided valuable safety and preliminary efficacy data.

Table 1: Phase I Clinical Trial Data for Upamostat with Gemcitabine in Pancreatic Cancer

| Parameter | Value | Reference |

| Enrollment | 17 patients | [5][7] |

| Dose Escalation Cohorts | 100 mg, 200 mg, 400 mg, 600 mg daily | [5][7] |

| Maximum Tolerated Dose (MTD) | Not reached | [5] |

| Dose-Limiting Toxicities (DLTs) | None observed | [7] |

| Stable Disease (SD) | 70.6% (12 out of 17 patients) | [5] |

| Progressive Disease (PD) | 23.5% (4 out of 17 patients) | [5] |

| Partial Response (PR) | 0% | [5] |

| Common Adverse Events (Grade 3/4) | Hematological (Leucopenia, Neutropenia) | [5] |

Experimental Protocols

-

Study Design: Single-arm, dose-escalation trial.[7]

-

Patient Population: Patients with locally advanced unresectable or metastatic pancreatic cancer.

-

Treatment Regimen:

-

Primary Objective: To determine the Maximum Tolerated Dose (MTD) of Upamostat in combination with gemcitabine.[5]

-

Secondary Objectives: To assess safety, tolerability, and preliminary anti-tumor activity.

Caption: Workflow of the Phase I clinical trial of Upamostat with gemcitabine.

Pracinostat: A Histone Deacetylase (HDAC) Inhibitor

Pracinostat is an orally bioavailable histone deacetylase (HDAC) inhibitor that has demonstrated anti-tumor activity in various cancers, including pancreatic cancer.[8][9] Its mechanism of action is distinct from that of serine protease inhibitors.

Mechanism of Action

HDACs are enzymes that remove acetyl groups from histones, leading to a more compact chromatin structure and transcriptional repression. Pracinostat's mechanism involves:

-

HDAC Inhibition: Pracinostat inhibits the activity of HDAC enzymes.[9]

-

Histone Hyperacetylation: This leads to the accumulation of acetylated histones, resulting in a more open chromatin structure.

-

Gene Expression Changes: The relaxed chromatin allows for the transcription of previously silenced genes, including tumor suppressor genes.

-

Upregulation of miR-381-3p: Specifically in pancreatic cancer, Pracinostat has been shown to upregulate the expression of microRNA-381-3p.[8]

-

Downregulation of MDM2: miR-381-3p targets and downregulates the expression of Mouse double minute 2 homolog (MDM2).[8]

-

Activation of p53: MDM2 is a negative regulator of the tumor suppressor protein p53. By downregulating MDM2, Pracinostat leads to the stabilization and activation of p53.[8]

-

Induction of Apoptosis and Cell Cycle Arrest: Activated p53 then triggers downstream pathways that induce apoptosis (programmed cell death) and cell cycle arrest in pancreatic cancer cells.[8]

Signaling Pathway

The signaling cascade initiated by Pracinostat culminates in the activation of the p53 tumor suppressor pathway.

Caption: Pracinostat activates the p53 pathway via the miR-381-3p/MDM2 axis.

Experimental Protocols

-

Cell Line: BxPC3 pancreatic cancer cells.[8]

-

Treatment: Cells are treated with varying concentrations of Pracinostat.

-

Assay: Cell viability is assessed using a Cell Counting Kit-8 (CCK-8) assay, which measures the metabolic activity of viable cells.[8]

-

Outcome: To determine the dose-dependent effect of Pracinostat on the proliferation of pancreatic cancer cells.

-

Objective: To measure the protein expression levels of key components of the signaling pathway.

-

Procedure:

-

BxPC3 cells are treated with Pracinostat.

-

Cell lysates are prepared and proteins are separated by SDS-PAGE.

-

Proteins are transferred to a membrane and probed with specific antibodies against MDM2 and p53.[8]

-

Protein bands are visualized and quantified to determine changes in expression levels.

-

Conclusion

Targeted therapies are a promising avenue for the treatment of pancreatic cancer. While information on Patamostat is currently limited, the detailed investigation of related serine protease inhibitors like Upamostat provides a strong rationale for their continued development. Upamostat's mechanism of inhibiting the uPA system to block tumor invasion and metastasis is a well-defined and clinically evaluated strategy. Concurrently, drugs with alternative mechanisms, such as the HDAC inhibitor Pracinostat, which activates the p53 tumor suppressor pathway, highlight the diverse approaches being employed to combat this challenging disease. Further research and clinical trials are essential to fully elucidate the therapeutic potential of these and other targeted agents in improving outcomes for patients with pancreatic cancer.

References

- 1. Patamostat HCl | CymitQuimica [cymitquimica.com]

- 2. Upamostat - Wikipedia [en.wikipedia.org]

- 3. Upamostat: a serine protease inhibitor for antiviral, gastrointestinal, and anticancer indications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Phase I Trial of Upamostat Combined With Gemcitabine in Locally Unresectable or Metastatic Pancreatic Cancer: Safety and Preliminary Efficacy Assessment - PMC [pmc.ncbi.nlm.nih.gov]

- 6. go.drugbank.com [go.drugbank.com]

- 7. cancernetwork.com [cancernetwork.com]

- 8. Pracinostat inhibits the nefarious biological behavior of pancreatic cancer by targeting the miR-381-3p/MDM2 axis to activate the p53 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Facebook [cancer.gov]

Upamostat's Serine Protease Targets: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Upamostat (WX-671) is an orally bioavailable prodrug that is converted in vivo to its active metabolite, WX-UK1, a potent inhibitor of several serine proteases. Initially developed as an inhibitor of the urokinase plasminogen activator (uPA) system for anti-cancer therapy, recent research has unveiled a broader spectrum of activity against other trypsin-like serine proteases. This technical guide provides a comprehensive overview of the known serine protease targets of Upamostat, presenting quantitative inhibition data, detailed experimental methodologies for target analysis, and visualizations of the associated signaling pathways. This document is intended to serve as a resource for researchers and professionals in drug development investigating the therapeutic potential of Upamostat.

Introduction

Upamostat is a promising investigational drug that has been evaluated in clinical trials for various oncological indications, including pancreatic and breast cancer, as well as for its potential antiviral effects in the context of COVID-19.[1][2] Its mechanism of action lies in the inhibition of serine proteases by its active form, WX-UK1.[3] Serine proteases are a large family of enzymes that play crucial roles in a multitude of physiological and pathological processes, including coagulation, fibrinolysis, inflammation, and tissue remodeling.[4] Their dysregulation is often implicated in the progression of diseases such as cancer, making them attractive therapeutic targets. This guide focuses on the specific serine proteases known to be inhibited by WX-UK1, providing a detailed analysis of its target profile.

Serine Protease Targets of WX-UK1 (Active form of Upamostat)

The active metabolite of Upamostat, WX-UK1, has been shown to inhibit a range of trypsin-like serine proteases with varying potencies. The primary targets identified to date are crucial mediators in cancer progression and other diseases.

Quantitative Inhibition Data

The inhibitory activity of WX-UK1 against its known serine protease targets is summarized in the table below. The data is presented as inhibition constants (Ki), which represent the concentration of the inhibitor required to produce half-maximum inhibition.

| Serine Protease Target | Inhibition Constant (Ki) | Reference |

| Urokinase Plasminogen Activator (uPA) | 0.41 µM (~410 nM) | [3][5] |

| Trypsin-1 | Low Nanomolar Range | [2] |

| Trypsin-2 | Low Nanomolar Range | [2] |

| Trypsin-3 | 19 nM | [2] |

| Trypsin-6 | Low Nanomolar Range | [2] |

| Matriptase-1 | Low Nanomolar Range | [2] |

| Plasmin | Submicromolar Range | [1] |

| Thrombin | Submicromolar Range | [1] |

Note: While prostasin is a serine protease of interest in several pathologies, extensive searches have not yielded any data on its inhibition by Upamostat or WX-UK1.

Signaling Pathways and Biological Context

The serine protease targets of Upamostat are key players in complex signaling networks that drive disease progression, particularly in cancer.

The Urokinase Plasminogen Activator (uPA) System

The uPA system is a central cascade in the degradation of the extracellular matrix (ECM), a critical step in tumor invasion and metastasis.[6] WX-UK1's inhibition of uPA disrupts this cascade, thereby reducing the metastatic potential of cancer cells.

Figure 1: The uPA-Plasminogen Activation Pathway and its inhibition by WX-UK1.

Trypsins, Matriptase-1, and PAR2 Signaling

Several of WX-UK1's potent targets, including trypsins and matriptase-1, are known to activate Protease-Activated Receptor 2 (PAR2). PAR2 is a G-protein coupled receptor that, upon activation, can trigger multiple downstream signaling cascades, including the MAPK/ERK pathway, leading to cell proliferation, invasion, and inflammation. The inhibition of these proteases by WX-UK1 can therefore attenuate PAR2-driven pathology.

Figure 2: Inhibition of PAR2 signaling by WX-UK1 through targeting of upstream proteases.

Experimental Protocols

The determination of inhibition constants (Ki) and dissociation constants (Kd) for serine protease inhibitors like WX-UK1 typically involves enzymatic assays and biophysical techniques. The following are generalized protocols based on standard methodologies in the field.

General Workflow for Serine Protease Inhibition Assays

Figure 3: A generalized workflow for determining serine protease inhibition.

Enzymatic Assay for Trypsin Inhibition

This protocol is a generalized procedure for determining the inhibitory activity of WX-UK1 against trypsin using a chromogenic substrate.

-

Materials:

-

Purified trypsin

-

WX-UK1

-

Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride (L-BAPNA) or other suitable chromogenic substrate

-

Tris-HCl buffer (e.g., 50 mM, pH 8.0) containing CaCl2 (e.g., 20 mM)

-

96-well microplate

-

Microplate reader

-

-

Procedure:

-

Prepare a stock solution of WX-UK1 in a suitable solvent (e.g., DMSO) and create a serial dilution series.

-

In a 96-well plate, add a fixed amount of trypsin to each well.

-

Add varying concentrations of WX-UK1 to the wells and incubate for a defined period (e.g., 15-30 minutes) at a constant temperature (e.g., 37°C) to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding the chromogenic substrate (e.g., L-BAPNA) to each well.

-

Immediately measure the change in absorbance over time at the appropriate wavelength (e.g., 405 nm for p-nitroaniline release from L-BAPNA) using a microplate reader.

-

Calculate the initial reaction velocities for each inhibitor concentration.

-

Plot the initial velocities against the inhibitor concentrations to determine the IC50 value.

-

The Ki value can then be calculated from the IC50 value using the Cheng-Prusoff equation, taking into account the substrate concentration and the Michaelis-Menten constant (Km) of the enzyme for the substrate.

-

Surface Plasmon Resonance (SPR) for Binding Kinetics

SPR is a label-free technique used to measure the binding kinetics (association and dissociation rates) between an inhibitor and its target protein.

-

Materials:

-

SPR instrument (e.g., Biacore)

-

Sensor chip (e.g., CM5)

-

Purified serine protease

-

WX-UK1

-

Amine coupling kit (EDC, NHS)

-

Running buffer (e.g., HBS-EP+)

-

-

Procedure:

-

Immobilize the purified serine protease onto the surface of a sensor chip using standard amine coupling chemistry.

-

Prepare a series of dilutions of WX-UK1 in the running buffer.

-

Inject the WX-UK1 solutions over the sensor surface at a constant flow rate and monitor the change in the SPR signal in real-time. This measures the association phase.

-

After the injection, flow running buffer over the surface to monitor the dissociation of the inhibitor from the enzyme.

-

Regenerate the sensor surface between different inhibitor concentrations if necessary.

-

The resulting sensorgrams are then fitted to appropriate binding models (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD), which is equivalent to Ki for competitive inhibitors.

-

Conclusion

Upamostat, through its active metabolite WX-UK1, is a multi-target serine protease inhibitor with high potency against several members of the trypsin-like serine protease family. Its ability to inhibit key enzymes in cancer progression, such as uPA, trypsins, and matriptase-1, underscores its therapeutic potential. The detailed understanding of its target profile and the associated signaling pathways is crucial for the rational design of clinical trials and the exploration of new therapeutic indications. Further research is warranted to elucidate the full spectrum of its serine protease targets, including its potential effects on prostasin, and to further refine our understanding of its mechanism of action in various disease contexts.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. researchgate.net [researchgate.net]

- 3. The Oral Serine Protease Inhibitor WX-671 – First Experience in Patients with Advanced Head and Neck Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. What uPA inhibitors are in clinical trials currently? [synapse.patsnap.com]

Patamostat (Upamostat): A Technical Guide for COVID-19 Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Patamostat, also known as Upamostat (RHB-107), is an orally administered, first-in-class serine protease inhibitor.[1] It is a prodrug that is converted in the body to its active metabolite, WX-UK1.[2][3][4] Originally developed for oncological indications, its mechanism of action has garnered significant interest for its potential application in the treatment of COVID-19.[1][3] As a host-directed therapy, it targets human cellular factors required for viral entry, a strategy that may minimize the likelihood of resistance due to viral mutations in the spike protein.[1] This document provides a comprehensive technical overview of the research on Patamostat for COVID-19, summarizing key experimental data and methodologies.

Mechanism of Action: Inhibiting Viral Entry

The entry of SARS-CoV-2 into host cells is a critical first step for infection. This process is primarily mediated by the viral spike (S) protein, which binds to the angiotensin-converting enzyme 2 (ACE2) receptor on the host cell surface.[5][6][7] For the virus to fuse with the cell membrane, the S protein must be cleaved at two sites, S1/S2 and S2', a process known as priming.[6][8]

In respiratory epithelial cells, this priming is predominantly carried out by the host transmembrane serine protease 2 (TMPRSS2).[5][6][7][9] Upamostat acts as a potent inhibitor of TMPRSS2 and related trypsin-like serine proteases.[3][10] By blocking the enzymatic activity of TMPRSS2, the active metabolite WX-UK1 prevents the cleavage of the SARS-CoV-2 spike protein, thereby inhibiting viral fusion and entry into the host cell.[2] In addition to TMPRSS2, research suggests that other proteases like cathepsin-L may also play a role in viral entry, particularly for certain variants, and Upamostat may also act via this pathway.[2][7]

Caption: SARS-CoV-2 entry pathway and Upamostat's mechanism of action.

Preclinical In Vitro Research

In vitro studies have been crucial in demonstrating the antiviral potential of Upamostat against SARS-CoV-2. These experiments have shown that Upamostat can inhibit viral replication at non-toxic concentrations.[10][11]

Key Experimental Findings

Two primary in vitro systems have been used to evaluate Upamostat's efficacy:

-

Vesicular Stomatitis Virus (VSV) Pseudoparticle Assay: In this system, VSV particles are engineered to express the SARS-CoV-2 spike protein on their surface. Upamostat demonstrated moderate inhibitory activity against the entry of these pseudoparticles into Calu-3 cells, a human lung cancer cell line that expresses TMPRSS2.[10] Interestingly, some activity was also noted in Vero76 cells, which do not express surface TMPRSS2, suggesting a potential secondary mechanism of action.[10]

-

Human Bronchial Epithelial Cell (HBEC) Model: In a more physiologically relevant organotypic air-liquid-interface (ALI) culture of primary human bronchial epithelial cells, Upamostat showed strong inhibition of SARS-CoV-2 viral replication.[1][10]

At equivalent concentrations, the virus inhibitory effect of Upamostat was reported to be somewhat greater than that of camostat, another serine protease inhibitor investigated for COVID-19.[10]

Quantitative Data Summary

| Study System | Cell Type | Virus System | Key Finding | Reference |

| Pseudovirus Entry Assay | Calu-3 (TMPRSS2+) | VSVpp+SARS-2-S | Moderate inhibitory activity observed. | [10] |

| Pseudovirus Entry Assay | Vero76 (TMPRSS2-) | VSVpp+SARS-2-S | Moderate activity still noted, unlike camostat which was inactive. | [10] |

| Organotypic Culture | Primary HBEC | SARS-CoV-2 | Strong inhibition of viral replication demonstrated. | [1][10] |

| Comparative Study | Calu-3 | VSVpp+SARS-2-S | Virus inhibitory effect somewhat greater than camostat. | [10] |

Experimental Protocols

Protocol 1: VSV Pseudoparticle Neutralization Assay

-

Cell Seeding: Calu-3 or Vero76 cells are seeded into 96-well plates and cultured to form a confluent monolayer.

-

Compound Preparation: Upamostat is serially diluted in cell culture medium to achieve a range of desired concentrations.

-

Pre-incubation: The cell monolayers are pre-incubated with the diluted Upamostat or a vehicle control (e.g., DMSO) for a specified period (e.g., 1-2 hours) at 37°C.

-

Infection: The medium containing the drug is removed, and cells are infected with a predetermined titer of VSV pseudoparticles expressing the SARS-CoV-2 spike protein.

-

Incubation: The infection is allowed to proceed for a period of 20-24 hours at 37°C.

-

Readout: Viral entry is quantified by measuring the expression of a reporter gene (e.g., luciferase or GFP) encoded by the VSV genome. A reduction in reporter signal relative to the vehicle control indicates inhibition.

-

Data Analysis: The half-maximal effective concentration (EC50) is calculated by fitting the dose-response data to a nonlinear regression curve.

Caption: Workflow for an in vitro pseudovirus neutralization assay.

Clinical Research: Phase 2/3 Outpatient Study

Upamostat has been evaluated in a two-part, multicenter, Phase 2/3, randomized, double-blind, placebo-controlled study in adult outpatients with symptomatic COVID-19 who did not require hospitalization (NCT04723537).[10][12][13]

Key Clinical Findings

The pilot Phase 2 portion of the study met its primary objective of demonstrating safety and tolerability.[2] While not powered for definitive efficacy, the results showed promising trends.[14]

-

Hospitalization: No patients treated with Upamostat were hospitalized for worsening COVID-19, compared to a 15% hospitalization rate in the placebo group (P=0.03).[2][14][15]

-

Symptom Progression: The development of new severe symptoms was significantly lower in the combined Upamostat groups (2.4%) compared to the placebo group (20%) (P=0.036).[2][15]

-

Symptom Recovery: The median time to sustained recovery from severe symptoms was shorter in the Upamostat groups (4 days for 200 mg, 3 days for 400 mg) compared to the placebo group (8 days).[2][15]

-

Biomarkers: Mean D-dimer levels, which are often elevated in COVID-19, decreased in patients receiving Upamostat (38% reduction in the 200 mg group and 48% in the 400 mg group), while remaining constant in the placebo group.[2][15]

Quantitative Data Summary

Table 1: Patient Demographics and Study Design (Phase 2 Pilot)

| Characteristic | Placebo | Upamostat 200 mg | Upamostat 400 mg |

| Number of Patients | 20 | 20 | 21 |

| Median Age | 49 (overall) | 49 (overall) | 49 (overall) |

| Male | 44% (overall) | 44% (overall) | 44% (overall) |

| High-Risk Factors | 59% (overall) | 59% (overall) | 59% (overall) |

| Treatment Duration | 14 days | 14 days | 14 days |

Data from Plasse et al., 2023 and associated press releases.[2][14][15][16]

Table 2: Key Efficacy Outcomes (Phase 2 Pilot)

| Outcome | Placebo (n=20) | Upamostat 200 mg (n=20) | Upamostat 400 mg (n=21) | P-value (Combined Upamostat vs Placebo) |

| Hospitalization for COVID-19 | 3 (15%) | 0 (0%) | 0 (0%) | 0.03 |

| Development of New Severe Symptoms | 4 (20%) | 1 (5%) | 0 (0%) | 0.036 |

| Median Time to Severe Symptom Recovery | 8 days | 4 days | 3 days | Not Reported |

| Mean Change in D-dimer Level | Constant | -38% | -48% | Not Reported |

Data from Plasse et al., 2023.[2][15]

Clinical Trial Protocol (Phase 2/3, NCT04723537)

-

Patient Population: Adult patients (≥18 years) with symptomatic, diagnostically confirmed (RT-PCR or antigen test) COVID-19.[12][13] Symptom onset or positive test must be within 5 days of randomization.[12][13] Patients must not require hospitalization at the time of enrollment.[12]

-

Study Design: A two-part, randomized, double-blind, placebo-controlled, parallel-group study.[10][12]

-

Intervention: Oral Upamostat (200 mg or 400 mg) or placebo, taken once daily for 14 days.[13][15]

-

Data Collection: Patients complete daily symptom questionnaires via a smartphone app for 28 days, followed by thrice-weekly questionnaires for an additional 4 weeks.[15][16] They are provided with devices to monitor vital signs. Follow-up visits (in-person or via home nurse) occur at weeks 2, 4, and 8 for physical exams, nasal swabs for PCR, and blood collection for safety labs and disease markers.[12][13]

-

Primary Endpoint:

-

Secondary Endpoints: Incidence of hospitalization or death, time to symptom resolution, and changes in biomarkers.[10]

Caption: Workflow for the Phase 2 portion of the Upamostat clinical trial.

Pharmacokinetics and Safety

Pharmacokinetics: Upamostat is an orally bioavailable prodrug.[3][11] After absorption, it is converted to its active form, WX-UK1.[4] Pharmacokinetic studies in rats showed a terminal half-life of 0.5 hours for Upamostat itself, with a volume of distribution of 2.0 L/kg and clearance of about 2.7 L/h/kg following intravenous injection.[17] Clinical pharmacokinetic analysis in cancer patients revealed a dose-related increase in exposure to both Upamostat and WX-UK1 from 100 mg to 400 mg doses.[4] Tissue analyses have shown that substantial levels of WX-UK1 are present for at least 3 days after oral dosing.[2]

Safety and Tolerability: Across multiple clinical trials, including studies in cancer patients and the COVID-19 trial, Upamostat has been shown to be well-tolerated with a favorable safety profile.[3][10][11] In the COVID-19 pilot study, only one patient (in the 400 mg group) reported a drug-related adverse event, which was a mild skin rash, and no patients discontinued the study due to a drug-related adverse event.[15] A dose-dependent increase in the incidence of minor elevations in INR or PTT was noted, though no clinical bleeding events were observed.[2][11]

Conclusion

Patamostat (Upamostat) is a promising oral, host-directed antiviral candidate for the outpatient treatment of COVID-19. Its mechanism of inhibiting the serine protease TMPRSS2 directly interferes with a crucial step in the SARS-CoV-2 lifecycle. Preclinical in vitro data demonstrated its ability to inhibit viral replication, and a pilot Phase 2 clinical trial provided encouraging signals of efficacy in reducing hospitalizations and the progression to severe symptoms in outpatients, coupled with a favorable safety profile. These findings strongly support further investigation in larger, pivotal trials to definitively establish its role in the management of early-stage COVID-19.[2]

References

- 1. ivanhoe.com [ivanhoe.com]

- 2. A randomized, placebo-controlled pilot study of upamostat, a host-directed serine protease inhibitor, for outpatient treatment of COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Upamostat: a serine protease inhibitor for antiviral, gastrointestinal, and anticancer indications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Phase I Trial of Upamostat Combined With Gemcitabine in Locally Unresectable or Metastatic Pancreatic Cancer: Safety and Preliminary Efficacy Assessment - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The TMPRSS2 Inhibitor Nafamostat Reduces SARS-CoV-2 Pulmonary Infection in Mouse Models of COVID-19 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The TMPRSS2 Inhibitor Nafamostat Reduces SARS-CoV-2 Pulmonary Infection in Mouse Models of COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Simultaneous Treatment of COVID-19 With Serine Protease Inhibitor Camostat and/or Cathepsin L Inhibitor? - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Maples Scientific Publisher | Open Access Journals | Peer-reviewed Journals | MaplesPub [maplespub.com]

- 9. The discovery and development of transmembrane serine protease 2 (TMPRSS2) inhibitors as candidate drugs for the treatment of COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]

- 11. tandfonline.com [tandfonline.com]

- 12. ClinicalTrials.gov [clinicaltrials.gov]

- 13. Upamostat, a Serine Protease Inhibitor, or Placebo for Treatment of COVID-19 Disease [ctv.veeva.com]

- 14. rumedo.ru [rumedo.ru]

- 15. A randomized, placebo-controlled pilot study of upamostat, a host-directed serine protease inhibitor, for outpatient treatment of COVID-19 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. imedpub.com [imedpub.com]

- 17. medchemexpress.com [medchemexpress.com]

Preclinical Profile of Upamostat in Breast Cancer: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mechanism of Action: Targeting the uPA System

Upamostat, through its active metabolite WX-UK1, exerts its anti-cancer effects by inhibiting the enzymatic activity of the urokinase-type plasminogen activator (uPA). The uPA system is a critical cascade involved in the degradation of the extracellular matrix (ECM), a key step in tumor cell invasion and metastasis.

The binding of uPA to its receptor (uPAR) on the cancer cell surface initiates a proteolytic cascade that converts plasminogen to plasmin. Plasmin, a broad-spectrum protease, degrades components of the ECM and activates other proteases, such as matrix metalloproteinases (MMPs). This enzymatic activity facilitates the breakdown of tissue barriers, allowing cancer cells to invade surrounding tissues and metastasize to distant organs.

By inhibiting uPA, WX-UK1 blocks this cascade, thereby preventing ECM degradation and subsequent tumor cell invasion and metastasis.[1][2]

Signaling Pathway Perturbations

The uPA system is known to influence several intracellular signaling pathways that regulate cell proliferation, migration, and survival. While direct studies on Upamostat's effect on these pathways in breast cancer cells are limited in the public domain, the inhibition of the uPA-uPAR interaction is expected to impact downstream signaling. The uPA-uPAR complex can activate intracellular signaling cascades, including the Ras-ERK and p38 MAPK pathways, as well as the Jak-Stat and focal adhesion kinase (FAK) systems. Therefore, inhibition of uPA by WX-UK1 is hypothesized to suppress these pro-tumorigenic signaling pathways.

Upamostat (WX-671) to WX-UK1 Conversion and uPA Inhibition

Caption: Metabolic activation of Upamostat and subsequent inhibition of the uPA cascade.

Preclinical Efficacy of WX-UK1

In Vitro Studies

Inhibition of Cancer Cell Invasion:

A key study demonstrated that WX-UK1 significantly inhibits the invasive capacity of various carcinoma cell lines. In a Matrigel invasion assay, WX-UK1 was shown to reduce tumor cell invasion by up to 50%.[2] The study highlighted a positive correlation between the expression levels of the uPA receptor (uPAR) and the invasive potential of the cancer cells, suggesting that cell lines with higher uPAR expression are more sensitive to the inhibitory effects of WX-UK1.[2]

Quantitative Data: In Vitro Invasion Inhibition

| Cell Line(s) | Assay | Treatment | Result |

| Carcinoma Cell Lines | Matrigel Invasion Assay | WX-UK1 | Up to 50% reduction in invasion[2] |

In Vivo Studies

Rat Mammary Carcinoma Model:

A pivotal preclinical study investigated the anti-tumor and anti-metastatic properties of WX-UK1 in a Brown Norwegian (BN) rat model bearing orthotopically transplanted BN472 rat breast tumors.[1] Chronic subcutaneous administration of the L-enantiomer of WX-UK1 resulted in a dose-dependent impairment of primary tumor growth and metastasis.[1]

Quantitative Data: In Vivo Efficacy in BN472 Rat Breast Cancer Model

| Treatment Group | Dosage (mg/kg/day, s.c.) | Primary Tumor Growth Inhibition | Reduction in Lung Metastases | Reduction in Axillary Lymph Node Weight |

| WX-UK1 (L-enantiomer) | 0.15 - 0.3 | Dose-dependent | Significant | Significant |

| WX-UK1 (D-enantiomer) | N/A | Inactive | N/A | N/A |

The study identified a minimum inhibitory dosage with maximal effect to be between 0.15 and 0.3 mg/kg/day.[1] Importantly, daily treatment with WX-UK1 for up to 35 days was well-tolerated, with no significant changes in body or organ weight.[1] The D-enantiomer of WX-UK1, used as a control, was found to be inactive, highlighting the stereospecificity of the active compound.[1]

Experimental Workflow: In Vivo Efficacy Assessment in a Rat Breast Cancer Model

Caption: Workflow for assessing the in vivo efficacy of WX-UK1 in a rat breast cancer model.

Experimental Protocols

In Vitro Invasion Assay (Matrigel)

The invasive potential of carcinoma cells treated with WX-UK1 was assessed using Matrigel invasion chambers.[2]

-

Chamber Preparation: Transwell inserts with a porous membrane are coated with a layer of Matrigel, a reconstituted basement membrane matrix. This creates a barrier that mimics the in vivo extracellular matrix.

-

Cell Seeding: Cancer cells are seeded onto the upper surface of the Matrigel-coated membrane in a serum-free medium.

-

Chemoattractant: The lower chamber of the Transwell is filled with a medium containing a chemoattractant, such as fetal bovine serum (FBS), to stimulate cell migration.

-

Treatment: WX-UK1 is added to the upper chamber with the cells at various concentrations.

-

Incubation: The chambers are incubated for a specific period (e.g., 24-48 hours) to allow for cell invasion.

-

Quantification: Non-invading cells on the upper surface of the membrane are removed. The cells that have invaded through the Matrigel and the membrane to the lower surface are fixed, stained (e.g., with crystal violet), and counted under a microscope. The percentage of invasion is calculated relative to a control (untreated cells).

In Vivo Orthotopic Rat Breast Cancer Model

The in vivo efficacy of WX-UK1 was evaluated in an orthotopic rat breast cancer model.[1]

-

Animal Model: Female Brown Norwegian (BN) rats are used as the host animals.

-

Tumor Cell Line: The BN472 rat mammary carcinoma cell line is used for tumor induction.

-

Orthotopic Implantation: BN472 tumor cells are transplanted into the mammary fat pad of the rats. This orthotopic placement allows for the study of primary tumor growth and metastasis to regional lymph nodes and distant organs in a more clinically relevant context.

-

Treatment Regimen: Once the tumors reach a palpable size, the rats are randomized into treatment and control groups. WX-UK1 is administered subcutaneously on a daily basis for a defined period (e.g., 35 days).

-

Efficacy Endpoints:

-

Primary Tumor Growth: Tumor volume is measured regularly (e.g., twice weekly) using calipers. Tumor growth inhibition is calculated by comparing the tumor volumes in the treated groups to the control group.

-

Metastasis: At the end of the study, the animals are euthanized, and organs such as the lungs and axillary lymph nodes are harvested. The number of metastatic foci in the lungs is counted, and the weight of the axillary lymph nodes is measured to assess the extent of metastasis.

-

-

Toxicity Assessment: The general health of the animals, including body weight, is monitored throughout the study. At necropsy, major organs are weighed to assess any potential toxicity of the treatment.

Conclusion

Preclinical studies of Upamostat's active metabolite, WX-UK1, in breast cancer models demonstrate its potential as an anti-cancer agent. By targeting the uPA system, WX-UK1 effectively inhibits tumor cell invasion and has been shown to reduce primary tumor growth and metastasis in an in vivo breast cancer model. The available data suggests a favorable safety profile in these preclinical settings. Further research focusing on human breast cancer xenograft models and a more detailed elucidation of the downstream signaling effects of uPA inhibition will provide a more complete understanding of Upamostat's therapeutic potential in breast cancer. These preclinical findings have provided the rationale for the clinical evaluation of Upamostat in patients with breast cancer.

References

- 1. Suppression of rat breast cancer metastasis and reduction of primary tumour growth by the small synthetic urokinase inhibitor WX-UK1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Inhibition of the invasion capacity of carcinoma cells by WX-UK1, a novel synthetic inhibitor of the urokinase-type plasminogen activator system - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pharmacokinetics of Oral Upamostat: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Upamostat, also known as WX-671 or Mesupron®, is an orally bioavailable small-molecule serine protease inhibitor.[1][2] It is a prodrug that is converted to its active metabolite, WX-UK1, which potently inhibits several serine proteases, including trypsin and urokinase-type plasminogen activator (uPA).[1][3] The uPA system is implicated in tumor invasion and metastasis, making Upamostat a candidate for anticancer therapy.[4][5][6] This technical guide provides a comprehensive overview of the pharmacokinetics of oral Upamostat, summarizing key data from preclinical and clinical studies.

Pharmacokinetic Profile

Upamostat exhibits favorable pharmacokinetic properties, characterized by good oral bioavailability and sustained tissue levels of its active metabolite.[3][7]

Absorption

Following oral administration, Upamostat is well-absorbed. In humans, the systemic oral bioavailability of Upamostat is approximately 72%.[3] This is attributed to the chemical structure of Upamostat as an amidoxime, which is not protonated under physiological conditions and can be absorbed by diffusion.[3] In contrast, the active metabolite, WX-UK1, has virtually no oral bioavailability due to its amidine functional group being protonated, thus preventing absorption.[3]

Distribution

Upamostat is widely distributed throughout the body.[3] However, it has very limited penetration into the central nervous system (CNS).[3] Pharmacokinetic studies in patients with head and neck cancer who received Upamostat for two weeks prior to surgery showed that tissue levels of the active metabolite, WX-UK1, were significantly higher than plasma levels.[3] Mean tissue levels of WX-UK1 were about 1.3-log higher than tissue levels of Upamostat and almost 2-log higher than the simultaneous plasma concentrations.[3]

Metabolism

Upamostat is a prodrug that is metabolically activated to WX-UK1.[1][5] This conversion occurs intracellularly, primarily in the mitochondria.[3][5][8] The reductive activation is catalyzed by the mitochondrial Amidoxime Reducing Component (mARC) enzyme system, which includes mARC1 and mARC2, in the presence of cytochrome b5 and cytochrome b5 reductase.[3][5] Microsomal studies have also suggested that Upamostat and WX-UK1 are metabolized by and may inhibit the cytochrome P450 enzyme CYP3A4.[3]

Excretion

The primary route of excretion for Upamostat and its metabolites is through the feces.[3] In a study with healthy volunteers, 87% of the administered dose was recovered in the feces, while urinary excretion accounted for only 4%.[3] Over a 96-hour period after administration, 11% of the administered dose was recovered as unmetabolized Upamostat and 15% as WX-UK1 in the feces.[3] Animal studies have indicated that biliary excretion is the main route of elimination.[3]

Quantitative Pharmacokinetic Data

The following tables summarize the available quantitative pharmacokinetic parameters for Upamostat and its active metabolite WX-UK1 from preclinical and clinical studies.

Table 1: Preclinical Pharmacokinetic Parameters of Upamostat in Rats (Intravenous Administration)

| Parameter | Value |

| Dose | 2 mg/kg |

| Terminal Half-life (t½) | 0.5 hours |

| Volume of Distribution (Vd) | 2.0 L/kg |

| Clearance (CL) | ~2.7 L/h/kg |

Data from a study in five rats after a single intravenous injection.[2]

Table 2: Human Pharmacokinetic Parameters of Oral Upamostat

| Parameter | Value |

| Oral Bioavailability | 72% |

| Primary Route of Excretion | Fecal (87%) |

| Urinary Excretion | 4% |

Data from clinical studies in healthy volunteers.[3]

Experimental Protocols

Preclinical Pharmacokinetic Study in Rats

A study was conducted to evaluate the pharmacokinetics of Upamostat in rats.[2]

-

Subjects: Five rats.

-

Dosing: A single intravenous injection of 2 mg/kg Upamostat.

-

Sample Collection: Plasma samples were collected at various time points.

-

Analytical Method: A validated method was used to measure the plasma concentrations of Upamostat.[2]

Clinical Pharmacokinetic Assessment in Humans

Pharmacokinetic data for oral Upamostat in humans has been collected in several clinical trials.[9][10]

-

Study Design: Phase I dose-escalation trials and Phase II studies have been conducted in healthy volunteers and patients with various cancers.[3][9][10]

-

Dosing Regimens: Oral doses of Upamostat have ranged from 100 mg to 600 mg administered daily.[9]

-

Sample Collection: Blood samples were collected at predefined time points (e.g., 0, 0.5, 1, 2, 3, 4, 6, 8, 10, 12, and 24 hours post-dose) to determine the pharmacokinetic profiles of Upamostat and WX-UK1.[9]

-

Analytical Method: The concentrations of Upamostat and WX-UK1 in plasma and tissue samples were determined using liquid chromatography with tandem mass spectrometry (LC-MS/MS).[1][8]

Visualizations

Metabolic Activation of Upamostat

The following diagram illustrates the conversion of the prodrug Upamostat to its active metabolite WX-UK1.

Caption: Metabolic activation of Upamostat to WX-UK1 in mitochondria.

Experimental Workflow for Pharmacokinetic Analysis

This diagram outlines the typical workflow for a clinical pharmacokinetic study of Upamostat.

Caption: Workflow for a clinical pharmacokinetic study of oral Upamostat.

References

- 1. Combined Antitumor Effect of the Serine Protease Urokinase Inhibitor Upamostat and the Sphingosine Kinase 2 Inhibitor Opaganib on Cholangiocarcinoma Patient-Derived Xenografts - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. tandfonline.com [tandfonline.com]

- 4. What uPA inhibitors are in clinical trials currently? [synapse.patsnap.com]

- 5. Activation of the anti-cancer agent upamostat by the mARC enzyme system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Upamostat - Wikipedia [en.wikipedia.org]

- 7. Upamostat: a serine protease inhibitor for antiviral, gastrointestinal, and anticancer indications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Phase I Trial of Upamostat Combined With Gemcitabine in Locally Unresectable or Metastatic Pancreatic Cancer: Safety and Preliminary Efficacy Assessment - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Phase II randomised proof-of-concept study of the urokinase inhibitor upamostat (WX-671) in combination with gemcitabine compared with gemcitabine alone in patients with non-resectable, locally advanced pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Synthesis of C646, a Potent p300/CBP Histone Acetyltransferase Inhibitor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Histone acetyltransferases (HATs) are crucial enzymes in epigenetic regulation, and their dysregulation is implicated in numerous diseases, including cancer. The paralogous HATs, p300 and CREB-binding protein (CBP), are particularly attractive therapeutic targets due to their roles as transcriptional co-activators in various signaling pathways. This technical guide provides an in-depth overview of the discovery, synthesis, and biological evaluation of C646, a potent and selective small-molecule inhibitor of p300/CBP. We detail the experimental protocols for its synthesis and key biological assays, present quantitative data for C646 and its analogs in a structured format, and provide visualizations of the relevant signaling pathways and experimental workflows.

Discovery of C646

C646 was identified through a structure-based virtual screening approach aimed at discovering novel inhibitors of the p300 HAT domain.[1] This computational strategy leveraged the crystal structure of the p300 HAT domain to screen a library of commercially available small molecules for their potential to bind to the enzyme's active site. C646, a pyrazolone-containing compound, emerged as a promising candidate and was subsequently validated through biochemical and cellular assays.[1]

Mechanism of Action

C646 acts as a competitive inhibitor of p300/CBP with respect to the acetyl-CoA cofactor, with a reported inhibition constant (Ki) of 400 nM.[2][3] It demonstrates selectivity for p300/CBP over other HATs such as PCAF, GCN5, and MOZ.[3] By blocking the acetyltransferase activity of p300/CBP, C646 prevents the acetylation of histone and non-histone protein substrates. This leads to the modulation of gene expression programs regulated by p300/CBP, including those involved in cell cycle progression, apoptosis, and inflammation.[4][5]

Chemical Synthesis of C646

The synthesis of C646 can be achieved through a multi-step process. A generalized synthetic scheme is presented below, followed by a detailed experimental protocol.

Caption: Synthetic overview for the preparation of C646.

Detailed Experimental Protocol: Synthesis of C646

This protocol is a composite of information from various sources and should be adapted and optimized for specific laboratory conditions.

Step 1: Synthesis of the Pyrazolone Intermediate

-

To a solution of 4-hydrazinobenzoic acid in a suitable solvent (e.g., ethanol), add an equimolar amount of an appropriate ethyl acetoacetate derivative.

-

Reflux the mixture for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).

-

Cool the reaction mixture to room temperature and collect the precipitated solid by filtration.

-

Wash the solid with a cold solvent (e.g., ethanol) and dry under vacuum to yield the pyrazolone intermediate.

Step 2: Synthesis of the Furan Intermediate

-

Synthesize 5-(4,5-dimethyl-2-nitrophenyl)furan-2-carbaldehyde through established methods.

-

React the furan-2-carbaldehyde with an appropriate cyanoacetate derivative in the presence of a base (e.g., piperidine) in a suitable solvent (e.g., ethanol).

-

Heat the reaction mixture to reflux for several hours.

-

Upon completion, cool the mixture and isolate the crude product. Purify by recrystallization or column chromatography to obtain ethyl 2-cyano-3-(5-(4,5-dimethyl-2-nitrophenyl)furan-2-yl)acrylate.

Step 3: Final Synthesis of C646

-

Combine the pyrazolone intermediate and the furan intermediate in a suitable solvent (e.g., acetic acid).

-

Heat the mixture to reflux for an extended period, monitoring the reaction progress by TLC.

-

After the reaction is complete, cool the mixture and pour it into ice water.

-

Collect the resulting precipitate by filtration, wash thoroughly with water, and dry.

-

Purify the crude C646 by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain the final product.

Biological Activity and Structure-Activity Relationship (SAR) of C646 and its Analogs

The inhibitory activity of C646 and its analogs against p300/CBP has been evaluated using various biochemical and cellular assays. The half-maximal inhibitory concentration (IC50) is a key parameter for quantifying the potency of these compounds.

Quantitative Data Summary

| Compound | p300 IC50 (µM) | CBP IC50 (µM) | Cell Line | Antiproliferative IC50 (µM) | Reference |

| C646 | 0.4 (Ki) | - | - | - | [2] |

| C646 | 1.6 | - | - | - | [6] |

| Analog 1r | 0.16 | - | T47D | 5.08 | [2] |

| Analog 1r | - | - | MCF7 | 22.54 | [2] |

| C107 | ~9 | - | - | - | [4] |

Note: Data is compiled from multiple sources and assay conditions may vary.

Structure-Activity Relationship (SAR) Insights

Studies on C646 analogs have provided valuable insights into the structural features crucial for potent p300/CBP inhibition. For example, modifications to the pyrazolone core and the furan ring have been shown to significantly impact inhibitory activity. The development of analog 1r , which exhibits improved potency over C646, highlights the potential for further optimization of this chemical scaffold.[2]

Experimental Protocols for Biological Assays

In Vitro Histone Acetyltransferase (HAT) Inhibition Assay

This protocol describes a common method for measuring the inhibition of p300 HAT activity in a test tube setting.

Materials:

-

Recombinant p300 enzyme

-

Histone H3 or H4 peptide substrate

-

[¹⁴C]-Acetyl-Coenzyme A

-

Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 10% glycerol, 1 mM DTT, 0.1 mM EDTA)

-

Test compounds (C646 and analogs) dissolved in DMSO

-

Scintillation fluid and counter

Procedure:

-

Prepare a reaction mixture containing the assay buffer, histone peptide substrate, and recombinant p300 enzyme.

-

Add varying concentrations of the test compound or DMSO (vehicle control) to the reaction mixture.

-

Pre-incubate the mixture for a defined period (e.g., 10 minutes) at 30°C.

-

Initiate the reaction by adding [¹⁴C]-Acetyl-CoA.

-

Incubate the reaction for a specific time (e.g., 10-30 minutes) at 30°C.

-

Stop the reaction by spotting the mixture onto P81 phosphocellulose paper.

-

Wash the P81 paper extensively with a wash buffer (e.g., 50 mM sodium carbonate) to remove unincorporated [¹⁴C]-Acetyl-CoA.

-

Measure the amount of incorporated radioactivity using a scintillation counter.

-

Calculate the percent inhibition for each compound concentration and determine the IC50 value.

Caption: Workflow for the in vitro HAT inhibition assay.

Signaling Pathways Modulated by p300/CBP and C646

p300 and CBP are key co-activators in multiple signaling pathways that are critical for cell growth and survival. By inhibiting p300/CBP, C646 can disrupt these pathways.

NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation and immunity. The p65 subunit of NF-κB is a substrate for p300/CBP-mediated acetylation, which is essential for its transcriptional activity.

Caption: Role of p300/CBP in the NF-κB signaling pathway and its inhibition by C646.

Androgen Receptor (AR) Signaling Pathway

In prostate cancer, the androgen receptor is a key driver of tumor growth. p300/CBP acts as a co-activator for the AR, and its HAT activity is required for AR-mediated gene transcription.

Caption: Involvement of p300/CBP in androgen receptor signaling and its disruption by C646.

Conclusion

C646 is a valuable chemical probe for studying the biological functions of p300/CBP and serves as a lead compound for the development of novel therapeutics targeting these histone acetyltransferases. This guide provides a comprehensive resource for researchers interested in the discovery, synthesis, and evaluation of C646 and its analogs. The detailed protocols and structured data presented herein are intended to facilitate further research and drug development efforts in the field of epigenetics.

References

- 1. Changing the Selectivity of p300 by Acetyl-CoA Modulation of Histone Acetylation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design, synthesis, and biological evaluation of a new class of histone acetyltransferase p300 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The histone acetyltransferase p300 inhibitor C646 reduces pro-inflammatory gene expression and inhibits histone deacetylases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Live cell studies of p300/CBP histone acetyltransferase activity and inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 5. CBP/p300: Critical Co-Activators for Nuclear Steroid Hormone Receptors and Emerging Therapeutic Targets in Prostate and Breast Cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 6. bpsbioscience.com [bpsbioscience.com]

Upamostat: A Serine Protease Inhibitor with Therapeutic Potential in Inflammatory Gastrointestinal Diseases

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Inflammatory gastrointestinal diseases, including Inflammatory Bowel Disease (IBD), Crohn's Disease, and Ulcerative Colitis, are chronic and debilitating conditions characterized by persistent inflammation of the digestive tract. Current therapeutic strategies, while effective for many patients, are not universally successful and can be associated with significant side effects, highlighting the need for novel therapeutic approaches. Upamostat, an orally bioavailable serine protease inhibitor, presents a promising, yet underexplored, therapeutic candidate for these conditions. As a prodrug of the active moiety WX-UK1, upamostat's favorable pharmacokinetic profile, including high concentrations in the stool, makes it particularly well-suited for targeting gut-localized inflammation. This technical guide synthesizes the available preclinical and mechanistic data to provide a comprehensive overview of the scientific rationale for upamostat's development in the context of inflammatory gastrointestinal diseases.

Introduction: The Role of Serine Proteases in Gastrointestinal Inflammation

Serine proteases, a family of enzymes that cleave peptide bonds in proteins, are increasingly recognized as key mediators in the pathogenesis of IBD.[1] In a healthy gut, their activity is tightly regulated. However, in IBD, a dysregulation of serine protease activity contributes to the inflammatory cascade through several mechanisms:

-

Disruption of the Epithelial Barrier: Proteases can degrade tight junction proteins, leading to increased intestinal permeability. This "leaky gut" allows for the translocation of luminal antigens and bacteria into the underlying tissue, triggering an inflammatory response.

-

Activation of Pro-inflammatory Signaling: Serine proteases, such as trypsin and mast cell tryptase, act as signaling molecules by activating Protease-Activated Receptors (PARs), particularly PAR2.[2][3] PAR2 activation on intestinal epithelial cells and immune cells initiates and amplifies inflammatory pathways.[4][5]

-

Tissue Remodeling and Damage: The urokinase-type plasminogen activator (uPA) system, which is inhibited by upamostat's active form WX-UK1, is implicated in the tissue remodeling and invasion processes associated with chronic inflammation.[6][7]

Upamostat, by inhibiting the activity of key serine proteases like trypsin and the uPA system, has the potential to interfere with these pathological processes and ameliorate intestinal inflammation.[7][8]

Mechanism of Action of Upamostat

Upamostat (RHB-107) is an orally administered prodrug that is converted to its active form, WX-UK1.[8] WX-UK1 is a potent inhibitor of trypsin-like serine proteases.[8] A key feature of upamostat is its ability to achieve high concentrations of WX-UK1 in the gastrointestinal tract, delivering the active compound directly to the site of inflammation.[8]

The proposed mechanism of action for upamostat in inflammatory gastrointestinal diseases is twofold:

-

Inhibition of Trypsin-like Proteases and Attenuation of PAR2 Signaling: By inhibiting trypsin and other related proteases in the gut lumen and tissues, WX-UK1 is expected to reduce the activation of PAR2. This would, in turn, decrease the downstream signaling cascades that lead to the production of pro-inflammatory cytokines and chemokines, and help to maintain the integrity of the intestinal epithelial barrier.[2][3]

-

Inhibition of the Urokinase-type Plasminogen Activator (uPA) System: Elevated uPA levels are associated with the severity of ulcerative colitis.[6] By inhibiting the uPA system, WX-UK1 may reduce the tissue damage and remodeling characteristic of chronic intestinal inflammation.[7]

Preclinical Evidence (Surrogate Data from other Serine Protease Inhibitors)

While direct preclinical studies on upamostat in IBD models are not yet published, research on other serine protease inhibitors in established animal models of colitis provides strong proof-of-concept for this drug class.

Efficacy in Animal Models of Colitis

Studies utilizing the 2,4,6-trinitrobenzenesulphonic acid (TNBS)-induced and T cell transfer models of colitis in rodents have demonstrated the anti-inflammatory effects of serine protease inhibitors.

| Compound | Animal Model | Key Efficacy Endpoints | Reference |

| UAMC-00050 | TNBS-induced colitis (rat) | Reduced visceral hypersensitivity (pain) | [1][9] |

| Nafamostat | TNBS-induced colitis (rat) | Reduced visceral hypersensitivity (pain) | [1][9] |

| UAMC-00050 | T cell transfer colitis (mouse) | Ameliorated inflammatory parameters (colonoscopy, macroscopic and microscopic scores, MPO activity), Improved intestinal barrier function, Decreased colonic mRNA expression of Tbet and PAR4, Reduced IFN-γ, TNF-α, IL-1β, and IL-6 | [10] |

MPO: Myeloperoxidase, a marker of neutrophil infiltration.

These studies demonstrate that targeting serine proteases can alleviate both the inflammatory and sensory symptoms associated with colitis in preclinical models.

Signaling Pathways and Experimental Workflows

Proposed Signaling Pathway of Upamostat in Intestinal Inflammation

The following diagram illustrates the proposed mechanism by which upamostat may mitigate gastrointestinal inflammation through the inhibition of serine proteases and subsequent dampening of PAR2 signaling.

Experimental Workflow for Preclinical Evaluation

The evaluation of a novel therapeutic like upamostat in IBD would typically follow a standardized preclinical workflow using chemically-induced models of colitis.

References

- 1. Effect of two recombinant Trichinella spiralis serine protease inhibitors on TNBS‐induced experimental colitis of mice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. PAR-2 activation in intestinal epithelial cells potentiates interleukin-1beta-induced chemokine secretion via MAP kinase signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. In Vivo models [ibd-biotech.com]

- 5. Animal models of inflammatory bowel disease: category and evaluation indexes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pharmacological Intervention Studies Using Mouse Models of the Inflammatory Bowel Diseases: Translating Preclinical Data into New Drug Therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. An Update of Research Animal Models of Inflammatory Bowel Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 8. socmucimm.org [socmucimm.org]

- 9. The Effect of Serine Protease Inhibitors on Visceral Pain in Different Rodent Models With an Intestinal Insult - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Dextran Sulfate Sodium (DSS)-Induced Colitis in Mice - PMC [pmc.ncbi.nlm.nih.gov]

Patamostat as a Potential Therapeutic Agent for Ebola Virus Disease: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ebola Virus Disease (EVD) remains a significant global health threat characterized by high mortality rates and limited therapeutic options. The pathogenesis of EVD involves viral entry mediated by host cell proteases and the development of severe complications such as disseminated intravascular coagulation (DIC). Patamostat, also known as Nafamostat mesylate, is a broad-spectrum serine protease inhibitor clinically approved in some countries for the treatment of pancreatitis and DIC. This technical guide explores the scientific rationale for investigating Patamostat as a potential therapeutic agent for EVD. Its dual-action potential—inhibiting viral entry and mitigating coagulopathy—positions it as a compelling candidate for further preclinical and clinical evaluation. This document outlines the theoretical mechanisms of action, summarizes key enzymatic inhibition data, and provides detailed experimental protocols to guide future research in this area.

Introduction: The Unmet Need in Ebola Virus Disease Treatment

Ebola virus (EBOV) infection leads to a severe and often fatal hemorrhagic fever.[1][2] The viral life cycle begins with the attachment of the viral glycoprotein (GP) to the host cell surface, followed by endocytosis.[3][4][5] Within the endosome, host proteases, including cathepsins B and L (CatB/L), cleave the GP, a critical step for viral membrane fusion and entry into the cytoplasm.[6][7][8] Furthermore, some studies suggest that the transmembrane protease serine 2 (TMPRSS2) can also facilitate EBOV GP cleavage, potentially offering an alternative entry pathway.[9][10]

A hallmark of severe EVD is the development of coagulopathy, often progressing to disseminated intravascular coagulation (DIC), which contributes significantly to multi-organ failure and mortality.[1][3] This complex process involves the systemic activation of coagulation cascades.

Patamostat (Nafamostat mesylate) is a synthetic serine protease inhibitor with a well-established clinical profile for treating conditions involving excessive protease activity, including DIC.[1][7] Its potential utility in EVD is hypothesized to be twofold:

-

Direct Antiviral Action: By inhibiting host proteases essential for viral entry, Patamostat may block or reduce EBOV replication.

-

Host-Directed Therapy: By inhibiting proteases involved in the coagulation cascade, Patamostat could mitigate the severe coagulopathy and DIC associated with late-stage EVD.

Currently, there is a lack of direct experimental data evaluating Patamostat's efficacy against Ebola virus. This guide serves to consolidate the theoretical framework and provide a roadmap for the necessary preclinical investigations.

Proposed Mechanism of Action

Patamostat's potential therapeutic effect in EVD is predicated on its ability to inhibit key host serine proteases.

Inhibition of Viral Entry

The primary proposed antiviral mechanism is the inhibition of host proteases that prime the EBOV glycoprotein for membrane fusion. While Patamostat is primarily known as a serine protease inhibitor, its potential effects on cysteine proteases like Cathepsin B, which are also implicated in Ebola entry, have been suggested as a possible, though less direct, mechanism of action.[1][2] The more direct and potent inhibitory action is expected against serine proteases like TMPRSS2, which has been shown to facilitate the entry of other viruses and may play a role in EBOV infection in certain cell types.[9][10]

Figure 1: Proposed mechanism of Patamostat in inhibiting Ebola virus entry.

Amelioration of EVD-Associated Coagulopathy

Severe EVD is frequently complicated by DIC, a life-threatening condition of widespread blood clotting in small vessels.[3] Patamostat is a potent inhibitor of several serine proteases in the coagulation cascade, including thrombin and Factor Xa.[11] By attenuating this hypercoagulable state, Patamostat could potentially reduce the microvascular thrombosis, subsequent organ damage, and consumptive coagulopathy that contribute to the high mortality of EVD.

Figure 2: Proposed mechanism of Patamostat in mitigating EVD-associated DIC.

Quantitative Data on Patamostat's Protease Inhibition

While no direct data for Patamostat against EBOV exists, its inhibitory activity against relevant host proteases has been characterized in the context of other viral diseases, primarily COVID-19. This data provides a basis for estimating potential efficacy.

| Protease Target | Inhibitor | IC50 / EC50 (nM) | Cell Line / System | Reference |

| TMPRSS2 | Patamostat (Nafamostat) | 2.2 | Mouse airway epithelial cells | [1] |

| TMPRSS2 | Patamostat (Nafamostat) | ~10 | Calu-3 (human lung) | [12] |

| TMPRSS2 | Patamostat (Nafamostat) | 11 | Calu-3 (human lung) | [13] |

| Cathepsin L | SID 26681509 (example) | 1.0 (after 4h pre-incubation) | Biochemical Assay | [14] |

| Cathepsin B | Z-Arg-Lys-AOMK (example) | Ki = 130 (at pH 7.2) | Biochemical Assay | [15] |

Proposed Experimental Protocols for Preclinical Evaluation

To validate the therapeutic potential of Patamostat for EVD, a systematic preclinical evaluation is required. The following protocols are proposed as a comprehensive approach.

In Vitro Efficacy Studies

This assay provides a safe and quantitative method to assess the inhibition of EBOV GP-mediated viral entry in a BSL-2 environment.

-

Objective: To determine the half-maximal inhibitory concentration (IC50) of Patamostat on EBOV GP-mediated cell entry.

-

Materials:

-

HEK293T cells (for pseudovirus production)

-

Vero E6 or Huh-7 cells (as target cells)

-

Plasmids: lentiviral or MLV backbone (e.g., pNL4-3.luc.R-E-), EBOV GP expression plasmid, and packaging plasmids.

-

Patamostat mesylate

-

Luciferase assay system

-

-

Protocol:

-

Pseudovirus Production: Co-transfect HEK293T cells with the viral backbone, EBOV GP, and packaging plasmids. Harvest the supernatant containing pseudoviruses 48-72 hours post-transfection.

-

Cell Plating: Seed Vero E6 or other susceptible cells in 96-well plates.

-

Inhibition Assay:

-

Prepare serial dilutions of Patamostat.

-

Pre-incubate the pseudovirus with the diluted Patamostat for 1 hour at 37°C.

-

Infect the target cells with the virus-drug mixture.

-

-

Readout: After 48-72 hours, lyse the cells and measure luciferase activity.

-

Data Analysis: Calculate the percentage of inhibition relative to untreated controls and determine the IC50 value using a dose-response curve.

-

This assay is essential to confirm the findings from the pseudovirus system using authentic, replication-competent Ebola virus.

-

Objective: To determine the half-maximal effective concentration (EC50) of Patamostat against live EBOV replication.

-

Materials:

-

Vero E6 or other susceptible cell lines.

-

Live Ebola virus (e.g., Makona strain).

-

Patamostat mesylate.

-

Reagents for qRT-PCR or high-content imaging.

-

-

Protocol:

-

Cell Plating: Seed Vero E6 cells in 96-well plates within a BSL-4 facility.

-

Infection and Treatment: Pre-treat cells with serial dilutions of Patamostat for 1-2 hours. Infect cells with EBOV at a low multiplicity of infection (MOI).

-

Incubation: Incubate for 48-72 hours.

-

Quantification:

-

qRT-PCR: Extract viral RNA from the supernatant and quantify viral load.

-

Immunofluorescence: Fix and stain cells for an EBOV antigen (e.g., VP40) and quantify the percentage of infected cells.

-

-

Data Analysis: Determine the EC50 from the dose-response curve. A cytotoxicity assay (e.g., CC50) should be run in parallel to determine the selectivity index (SI = CC50/EC50).

-

This biochemical assay directly assesses Patamostat's ability to inhibit the proteolytic processing of EBOV GP.

-

Objective: To determine if Patamostat inhibits the cleavage of EBOV GP by relevant proteases.

-

Materials:

-

Recombinant EBOV GP.

-

Recombinant human Cathepsin B, Cathepsin L, and TMPRSS2.

-

Patamostat mesylate.

-

SDS-PAGE and Western blot reagents.

-

Antibodies against EBOV GP1 and GP2 subunits.

-

-

Protocol:

-

Enzymatic Reaction: Incubate recombinant EBOV GP with each protease (CatB/L at acidic pH, TMPRSS2 at neutral pH) in the presence of varying concentrations of Patamostat.

-

Quenching: Stop the reaction at different time points.

-

Analysis: Analyze the reaction products by SDS-PAGE and Western blotting using antibodies specific for GP1 and GP2 to visualize the extent of cleavage.

-

Data Interpretation: A reduction in the appearance of cleaved GP subunits in the presence of Patamostat indicates inhibitory activity.

-

Figure 3: Proposed preclinical experimental workflow for Patamostat evaluation.

In Vivo Efficacy Studies (BSL-4)

Animal models are critical for evaluating the in vivo efficacy and safety of Patamostat for EVD.

-

Objective: To assess the therapeutic efficacy of Patamostat in a lethal EBOV infection model.

-

Animal Models:

-

Protocol:

-

Pharmacokinetic (PK) Studies: First, establish the PK profile of Patamostat in the chosen animal model to determine appropriate dosing regimens.

-

Efficacy Study Design:

-

Animals are challenged with a lethal dose of EBOV.

-

Treatment with Patamostat (and a vehicle control) is initiated at various time points post-infection (e.g., 1, 2, and 3 days post-infection) to assess the therapeutic window.

-

Dose-ranging studies should be performed.

-

-

Endpoints and Monitoring:

-

Primary Endpoint: Survival.

-

Secondary Endpoints: Monitor clinical signs of disease, weight loss, viral load in blood (viremia), and key hematological and biochemical markers (e.g., platelet count, liver enzymes, coagulation parameters like D-dimer).

-

-

Histopathology: Conduct a full pathological examination of tissues at the end of the study to assess organ damage.

-

-

Data Analysis: Compare survival curves between treated and control groups (e.g., using Kaplan-Meier analysis). Analyze virological and clinical pathology data to assess the drug's effect on disease progression.

Conclusion and Future Directions

Patamostat presents a promising, albeit currently theoretical, candidate for EVD therapy. Its established clinical use for DIC provides a strong rationale for its investigation into mitigating one of the most severe complications of Ebola. Furthermore, its potential to inhibit host proteases involved in viral entry could offer a direct antiviral effect.

The lack of direct experimental data is a significant gap that must be addressed. The experimental workflows detailed in this guide provide a clear path for the preclinical validation of Patamostat. Successful outcomes from these in vitro and in vivo studies would provide the necessary evidence to advance Patamostat into clinical trials for EVD, potentially adding a much-needed and readily available therapeutic option to the arsenal against this devastating disease. We strongly advocate for the initiation of these preclinical studies to determine if the theoretical promise of Patamostat can be translated into a tangible benefit for patients with Ebola Virus Disease.[1][2][7]

References

- 1. The TMPRSS2 Inhibitor Nafamostat Reduces SARS-CoV-2 Pulmonary Infection in Mouse Models of COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Discovery of TMPRSS2 inhibitors from virtual screening - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The discovery and development of transmembrane serine protease 2 (TMPRSS2) inhibitors as candidate drugs for the treatment of COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Discovery of TMPRSS2 Inhibitors from Virtual Screening as a Potential Treatment of COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Processing of the Ebola virus glycoprotein by the proprotein convertase furin - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A Synthetic Serine Protease Inhibitor, Nafamostat Mesilate, Is a Drug Potentially Applicable to the Treatment of Ebola Virus Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Pseudoparticle Neutralization Assay for Detecting Ebola- Neutralizing Antibodies in Biosafety Level 2 Settings - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Selective Neutral pH Inhibitor of Cathepsin B Designed Based on Cleavage Preferences at Cytosolic and Lysosomal pH Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. go.drugbank.com [go.drugbank.com]

- 11. The Anticoagulant Nafamostat Potently Inhibits SARS-CoV-2 S Protein-Mediated Fusion in a Cell Fusion Assay System and Viral Infection In Vitro in a Cell-Type-Dependent Manner - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. med.unc.edu [med.unc.edu]

- 14. Selective neutral pH inhibitor of cathepsin B designed based on cleavage preferences at cytosolic and lysosomal pH conditions - PMC [pmc.ncbi.nlm.nih.gov]